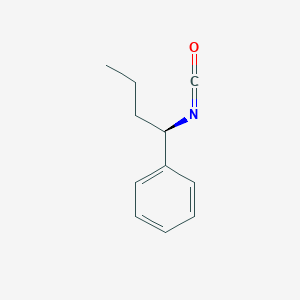
(R)-(1-Isocyanatobutyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-(1-Isocyanatobutyl)benzene, also known as ®-1-Phenylbutyl Isocyanate, is an organic compound with the molecular formula C11H13NO. It is a chiral isocyanate, meaning it has a specific three-dimensional arrangement that makes it optically active. This compound is used as a building block in organic synthesis and has applications in various fields, including pharmaceuticals and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-(1-Isocyanatobutyl)benzene typically involves the reaction of ®-1-Phenylbutylamine with phosgene or a phosgene substitute. The reaction is carried out under controlled conditions to ensure the formation of the isocyanate group without unwanted side reactions. The general reaction scheme is as follows:
(R)−1−Phenylbutylamine+Phosgene→(R)−(1−Isocyanatobutyl)benzene+HCl
Industrial Production Methods
In industrial settings, the production of ®-(1-Isocyanatobutyl)benzene may involve the use of safer phosgene substitutes such as diphosgene or triphosgene. These substitutes are easier to handle and reduce the risks associated with phosgene gas. The reaction is typically carried out in a solvent such as dichloromethane or toluene, and the product is purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
®-(1-Isocyanatobutyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The isocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.
Hydrolysis: In the presence of water, the isocyanate group hydrolyzes to form the corresponding amine and carbon dioxide.
Oxidation and Reduction: The compound can undergo oxidation to form the corresponding isocyanate oxide or reduction to form the corresponding amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Hydrolysis: Water or aqueous solutions are used, and the reaction is usually carried out at room temperature.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents such as lithium aluminum hydride can be used under controlled conditions.
Major Products Formed
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Thiocarbamates: Formed from the reaction with thiols.
Amines: Formed from hydrolysis or reduction reactions.
Applications De Recherche Scientifique
®-(1-Isocyanatobutyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules. It is particularly useful in the preparation of chiral intermediates for pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and protein modifications. The isocyanate group can react with amino acid residues in proteins, providing insights into protein structure and function.
Medicine: Investigated for its potential use in drug development. The compound’s reactivity with nucleophiles makes it a candidate for designing enzyme inhibitors and other bioactive molecules.
Industry: Utilized in the production of polymers and materials with specific properties.
Mécanisme D'action
The mechanism of action of ®-(1-Isocyanatobutyl)benzene involves the reactivity of the isocyanate group. The isocyanate group is highly electrophilic and can react with nucleophiles such as amines, alcohols, and thiols. This reactivity allows the compound to modify proteins and other biomolecules, leading to changes in their structure and function. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used .
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-(1-Isocyanatobutyl)benzene: The enantiomer of ®-(1-Isocyanatobutyl)benzene, with similar chemical properties but different optical activity.
Phenyl Isocyanate: A simpler isocyanate compound with a phenyl group, lacking the chiral center present in ®-(1-Isocyanatobutyl)benzene.
Butyl Isocyanate: An isocyanate compound with a butyl group, lacking the phenyl group present in ®-(1-Isocyanatobutyl)benzene.
Uniqueness
®-(1-Isocyanatobutyl)benzene is unique due to its chiral center, which imparts optical activity and makes it valuable in the synthesis of chiral intermediates. This property distinguishes it from other isocyanates, which may not have chiral centers and therefore lack optical activity .
Propriétés
Numéro CAS |
164033-13-0 |
|---|---|
Formule moléculaire |
C11H13NO |
Poids moléculaire |
175.23 g/mol |
Nom IUPAC |
[(1R)-1-isocyanatobutyl]benzene |
InChI |
InChI=1S/C11H13NO/c1-2-6-11(12-9-13)10-7-4-3-5-8-10/h3-5,7-8,11H,2,6H2,1H3/t11-/m1/s1 |
Clé InChI |
DBIFYCHKYHLKDP-LLVKDONJSA-N |
SMILES isomérique |
CCC[C@H](C1=CC=CC=C1)N=C=O |
SMILES canonique |
CCCC(C1=CC=CC=C1)N=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3,5-Tris[2-(trifluoromethyl)-4-aminophenoxy]benzene](/img/structure/B13918269.png)
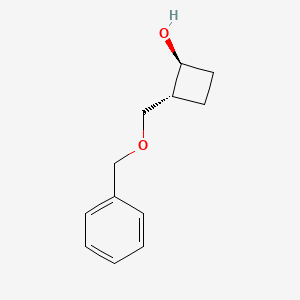
![methyl (E)-3-(6-nitrobenzo[d][1,3]dioxol-5-yl)acrylate](/img/structure/B13918286.png)

![2-[(S)-4-[2-[[(S)-1-Boc-2-pyrrolidinyl]methoxy]-7-(8-chloro-1-naphthyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl]-1-(2-fluoroacryloyl)-2-piperazinyl]acetonitrile](/img/structure/B13918293.png)
![1-[4-(Methoxymethoxy)-3-methylphenyl]ethanone](/img/structure/B13918295.png)

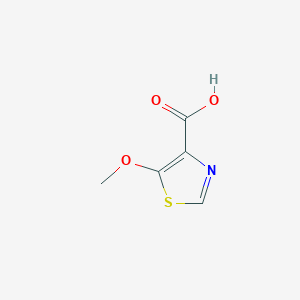
![2-[(2-Cyanoethyl)amino]-4,4,4-trifluorobutanoic acid](/img/structure/B13918313.png)

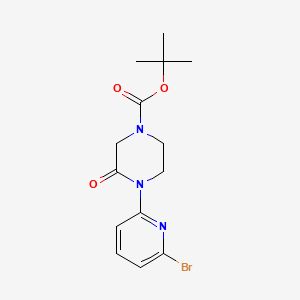
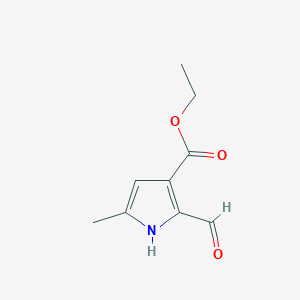
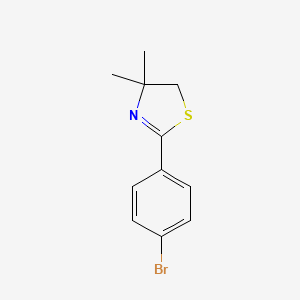
![6-Bromo-3-(fluoromethyl)benzo[d]isoxazole](/img/structure/B13918345.png)
